2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione
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Overview
Description
2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione is a synthetic organic compound that features a unique structure combining a pyridine ring with a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione typically involves the condensation of 5-chloro-1-methylpyridin-2(1H)-one with cyclohexane-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
2-(5-Chloro-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-(5-Bromo-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione: Similar structure but with a bromo group instead of a chloro group.
2-(5-Methyl-1-methylpyridin-2(1H)-ylidene)cyclohexane-1,3-dione: Similar structure but with a methyl group instead of a chloro group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
917876-92-7 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-(5-chloro-1-methylpyridin-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c1-14-7-8(13)5-6-9(14)12-10(15)3-2-4-11(12)16/h5-7H,2-4H2,1H3 |
InChI Key |
TZXHKWJWXVDNEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=C2C(=O)CCCC2=O)Cl |
Origin of Product |
United States |
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